1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative characterized by a 3-chlorophenyl group at position 1 and a [(3-methylphenyl)methyl]sulfanyl moiety at position 3 of the pyrazinone ring. The chloro substituent introduces electron-withdrawing effects, while the sulfanyl group contributes to hydrophobicity, influencing its physicochemical and binding properties.
Properties
Molecular Formula |
C18H15ClN2OS |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-4-2-5-14(10-13)12-23-17-18(22)21(9-8-20-17)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3 |
InChI Key |
BDKCJCQYKDCHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (Compound B)
- Substituents : Position 1 features a 4-methylphenyl group instead of 3-chlorophenyl.
- This may reduce polarity and intermolecular interactions, reflected in its lower molecular weight (322.42 vs. ~341.8 for the target compound) .
1-(3-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one (Compound C)
- Substituents: Replaces the sulfanyl group with an amino linkage and introduces a methoxy group.
- Impact: The amino group increases hydrogen-bond-donor capacity (1 vs. 0 for sulfanyl analogs), reducing logP (2.41 vs. estimated ~3.0–3.5 for the target) and enhancing solubility. Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effects .
1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (Compound D)
- Substituents : Position 1 has a 2-methoxyphenyl group.
- The methoxy group also increases polarity slightly (MW 338.42) .
Physicochemical Properties
Key differences in properties include:
- logP: Sulfanyl analogs (e.g., Compound B) are more hydrophobic than amino derivatives (Compound C, logP 2.41). The target compound’s logP is likely higher due to the chloro group’s hydrophobicity.
- Hydrogen Bonding: Amino-containing analogs (Compound C) exhibit higher hydrogen-bond-donor capacity, enhancing solubility but reducing membrane permeability.
- Molecular Weight : Chloro substituents increase molecular weight (~341.8) compared to methyl (322.42) or methoxy (338.42) analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison of Dihydropyrazin-2-one Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position 1) | Substituent (Position 3) | logP | Hydrogen Bond Donors |
|---|---|---|---|---|---|---|
| Target Compound* | C₁₈H₁₄ClN₂OS | ~341.8 | 3-Chlorophenyl | [(3-Methylphenyl)methyl]sulfanyl | ~3.2† | 0 |
| 1-(4-Methylphenyl)-...sulfanyl (Compound B) | C₁₉H₁₈N₂OS | 322.42 | 4-Methylphenyl | [(3-Methylphenyl)methyl]sulfanyl | N/A | 0 |
| 1-(3-Chlorophenyl)-...amino (Compound C) | C₁₈H₁₆ClN₃O₂ | 341.8 | 3-Chlorophenyl | [(3-Methoxyphenyl)methyl]amino | 2.41 | 1 |
| 1-(2-Methoxyphenyl)-...sulfanyl (Compound D) | C₁₉H₁₈N₂O₂S | 338.42 | 2-Methoxyphenyl | [(3-Methylphenyl)methyl]sulfanyl | N/A | 0 |
*Hypothetical data inferred from analogs; †Estimated based on substituent contributions.
Sources: .
Research Implications
The structural variations among these compounds highlight the importance of substituent choice in drug design. Chloro and sulfanyl groups enhance hydrophobicity and metabolic stability, while amino and methoxy groups improve solubility. Further studies on the target compound should explore its synthesis, crystallography (as in ), and biological activity relative to these analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
